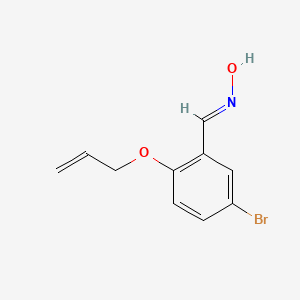

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime

Beschreibung

BenchChem offers high-quality 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(NE)-N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXREYUICQSXSX-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Br)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Operational Safety & Handling Protocol: 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime

Part 1: Executive Summary

The "Silent" Energetic Intermediate

2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime is not merely a passive building block; it is a poly-functional energetic precursor . While often treated casually in small-scale medicinal chemistry as a route to benzisoxazoles or benzofurans, this molecule possesses a "perfect storm" of reactivity: the thermal instability of the oxime (

This guide moves beyond standard SDS data, applying First Principles Safety Assessment to establish a handling protocol that prevents thermal runaway and oxidative degradation.

Part 2: Molecular Architecture & Hazard Profiling

To handle this compound safely, one must understand the causality of its risks.[1] We decompose the molecule into its reactive pharmacophores to predict failure modes.

Structure-Activity Hazard Analysis

| Functional Group | Associated Hazard | Mechanism of Failure | Critical Control Point |

| Aldoxime ( | Thermal Runaway / Explosion | Dehydration to nitrile or Beckmann rearrangement releases high energy ( | Never Distill. Keep |

| Allyl Ether ( | Peroxide Formation | Auto-oxidation at the allylic position forms hydroperoxides, which are shock-sensitive triggers for the oxime. | Store under Argon/Nitrogen. Test for peroxides every 3 months.[2] |

| Aryl Bromide ( | Environmental Toxicity | Halogenated aromatics are persistent environmental pollutants. | Segregate waste as "Halogenated Organic." |

Visualization: The Hazard Topology

The following diagram illustrates the interconnected risks inherent to the molecular structure.

Figure 1: Hazard Topology mapping functional groups to specific catastrophic failure modes.

Part 3: Storage & Stability Protocols

Trustworthiness Principle: A compound is only as safe as its storage history. If you cannot verify the age and storage conditions of an allyl ether oxime, you must treat it as potentially explosive.

The "Cold-Dark-Inert" Standard

-

Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon). The allyl group effectively scavenges oxygen to form peroxides, which can initiate the decomposition of the oxime.

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Reasoning: Benzaldehyde oximes have been shown to exhibit autocatalytic decomposition. Low temperature retards the kinetics of this initiation step.

-

-

Container: Amber glass with a Teflon-lined cap.

-

Avoid: Metal containers or spatulas (Trace metals lower the decomposition onset temperature of oximes).

-

Stability Monitoring Table

| Parameter | Specification | Frequency | Action if Failed |

| Appearance | White to off-white solid | Monthly | If yellow/orange, recrystallize immediately (oxidation/decomposition). |

| Peroxide Level | Quarterly | If | |

| DSC Profile | Upon Receipt | If |

Part 4: Operational Handling & Synthesis

Expertise Insight: The most dangerous moment is not the reaction itself, but the workup . Many accidents occur when researchers attempt to distill oximes or concentrate them to dryness while heating.

Safe Synthesis & Isolation Workflow

The following protocol relies on crystallization rather than distillation to purify the compound, mitigating thermal risk.

Prerequisites:

-

PPE: Blast shield, butyl rubber gloves (oximes penetrate latex), face shield.

-

Equipment: Differential Scanning Calorimetry (DSC) data is mandatory before scaling above 5g.

Figure 2: Operational workflow emphasizing the prohibition of distillation for this compound.

Detailed Protocol Steps

-

Reaction Control:

-

When generating the oxime from the aldehyde and hydroxylamine hydrochloride, release of HCl occurs. Use a base (e.g., Sodium Acetate or NaOH) to neutralize.

-

Caution: The neutralization is exothermic. Add base slowly at 0°C to prevent thermal spike.

-

-

Workup (The Critical Phase):

-

Extract with Ethyl Acetate or DCM.

-

Wash thoroughly with water. Residual acid or metal salts (from drying agents like

if not filtered properly) can lower the decomposition temperature of the oxime. -

Concentration: Use a rotary evaporator with a water bath

. Do not heat to accelerate drying.

-

-

Purification:

-

Do NOT Distill. Even under high vacuum, the pot temperature required may exceed the

of the oxime (approx 100-120°C for many benzaldehyde oximes). -

Method of Choice: Recrystallization (typically from Ethanol/Water or Hexane/EtOAc) or Silica Gel Chromatography.

-

Part 5: Emergency Response & Waste Disposal[6]

Runaway Reaction (Thermal Event)

If the material in a flask begins to smoke, turn orange rapidly, or exhibit rapid temperature rise:

-

Do NOT cap the vessel. Pressure buildup will shatter glass.

-

Close the fume hood sash immediately.

-

Evacuate the lab. The decomposition releases toxic

and

Spill Cleanup

-

Small Spills: Absorb with vermiculite. Do not use paper towels (combustible).

-

Deactivation: Treat the spill area with dilute NaOH (hydrolyzes the oxime slowly) followed by water.

Waste Disposal[6]

-

Classification: "Flammable Solid, Toxic, Halogenated."

-

Segregation: Do not mix with strong acids (induces violent Beckmann rearrangement) or oxidizing agents.

References

-

Thermal Hazards of Benzaldehyde Oximes

- Zhang, X., et al. "Thermal hazard and safety relief of benzaldehyde oxime." Process Safety and Environmental Protection, 2025.

-

Source:

-

Peroxide Formation in Allyl Ethers

-

National Oceanic and Atmospheric Administration (NOAA). "Allyl Ethyl Ether - Reactivity Profile." CAMEO Chemicals.[3]

-

Source:

-

-

General Oxime Safety & Synthesis

-

Compound Identification & Properties

Sources

- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 2. ehs.tcu.edu [ehs.tcu.edu]

- 3. ALLYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. 2-(Allyloxy)benzaldehyde oxime | C10H11NO2 | CID 5552635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime in Organic Solvents: A Methodological Framework

An In-depth Technical Guide

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development and process chemistry. Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and the efficiency of synthetic purification processes. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to determine the solubility of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime. While specific quantitative data for this compound is not extensively published, this document outlines the theoretical principles and a robust, field-proven experimental methodology for its systematic solubility characterization across a range of common organic solvents. The protocols described herein are designed as a self-validating system to ensure data integrity and reproducibility, grounded in established scientific principles.

Introduction: The Significance of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime

2-(allyloxy)-5-bromobenzenecarbaldehyde oxime is a substituted aromatic oxime. Its molecular structure, featuring a brominated phenyl ring, an allyloxy ether group, and an oxime functional group, suggests its potential as a versatile intermediate in organic synthesis. Oxime derivatives are notable in medicinal chemistry and serve as precursors for various heterocyclic compounds and as protected forms of aldehydes.[1] The precursor, 2-(allyloxy)-5-bromobenzaldehyde, is utilized as an intermediate in chemical and pharmaceutical synthesis.[2]

A thorough understanding of the solubility of this oxime is paramount for its practical application. In process chemistry, solubility data informs the choice of solvents for reaction media, extraction, and crystallization, directly impacting yield and purity. In pharmaceutical development, the solubility of an API or its precursor is a key determinant of its formulation potential and subsequent absorption and bioavailability.

Structural Implications for Solubility:

-

Aromatic Ring and Bromo-substituent: The bulky, hydrophobic bromophenyl core suggests limited solubility in highly polar solvents like water.

-

Allyloxy Group: The ether linkage introduces some polarity and potential for hydrogen bond acceptance, which may enhance solubility in moderately polar solvents.

-

Oxime Group (-CH=N-OH): This is the most significant functional group for dictating solubility. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents.

Scientific Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The choice of solvents for screening should therefore span a wide range of polarities and hydrogen bonding capabilities to effectively probe the compound's interaction potential. Organic solvents can be broadly classified as:

-

Non-polar: (e.g., Hexane, Toluene) - Primarily interact through weak van der Waals forces.

-

Polar Aprotic: (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO) - Possess dipole moments but lack O-H or N-H bonds, acting as hydrogen bond acceptors.

-

Polar Protic: (e.g., Methanol, Ethanol) - Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

Experimental Protocol for Solubility Determination

This section details a two-stage experimental workflow for a comprehensive solubility assessment: a rapid qualitative screening followed by a rigorous quantitative analysis.

Materials and Reagents

-

Solute: 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime (purity >95%)

-

Solvents: HPLC-grade or equivalent purity. A recommended screening panel includes:

-

Hexane

-

Toluene

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Acetone

-

Acetonitrile (ACN)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Dimethyl Sulfoxide (DMSO)

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Autosampler vials

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Workflow for Quantitative Solubility Determination

The following diagram outlines the logical flow for the quantitative shake-flask method, a gold standard for solubility measurement.[3]

Caption: Workflow for the quantitative shake-flask solubility determination method.

Step-by-Step Methodology

Part A: Qualitative Assessment [4][5]

This initial screen provides a rapid estimation of solubility.

-

Preparation: Add approximately 10 mg of the compound to a small test tube or vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing.

-

Observation: Observe the dissolution of the solid.

-

Classification:

-

Very Soluble: Dissolves in < 1 mL.

-

Soluble: Dissolves in 1-3 mL.

-

Slightly Soluble: Dissolves in 3-10 mL.

-

Insoluble: Does not fully dissolve in > 10 mL.

-

-

Causality Check: This rapid test helps in planning the quantitative experiment by estimating the concentration range and identifying appropriate solvents for creating analytical standards.

Part B: Quantitative Determination (Shake-Flask Method) [3][6]

This method determines the thermodynamic equilibrium solubility.

-

Standard Curve Generation:

-

Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).

-

Perform serial dilutions to create a series of standards (e.g., 5-6 points) that bracket the expected solubility range.

-

Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response versus concentration. The linearity (R² > 0.998) of this curve is critical for trustworthiness.[6]

-

-

Sample Preparation:

-

Add an excess amount of the solid compound (e.g., 20-30 mg, ensuring some solid remains undissolved at equilibrium) to a glass vial.

-

Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Sample Processing:

-

Allow the vials to stand at the same temperature to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. Causality: Filtration is a critical step to remove all microscopic particulate matter, ensuring that the analysis measures only the dissolved compound.

-

-

Analysis:

-

If necessary, dilute the filtrate with a known factor to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted filtrate using the same analytical method (HPLC or UV-Vis) as the standards.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Solubility Profile of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime at 25 °C

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Non-Polar | Hexane | e.g., Insoluble | |

| Toluene | e.g., Slightly Soluble | ||

| Polar Aprotic | Dichloromethane | e.g., Soluble | |

| Ethyl Acetate | e.g., Soluble | ||

| Acetone | e.g., Very Soluble | ||

| Acetonitrile | e.g., Soluble | ||

| Dimethyl Sulfoxide | e.g., Very Soluble | ||

| Polar Protic | Ethanol | e.g., Soluble | |

| Methanol | e.g., Soluble |

Interpretation: Based on the structural analysis, it is anticipated that the compound will exhibit low solubility in non-polar solvents like hexane and significantly higher solubility in polar aprotic and protic solvents due to the influence of the oxime and ether functionalities. High solubility in solvents like Acetone, Ethanol, or Ethyl Acetate would make them excellent candidates for reaction media or for purification via crystallization by adding a non-polar anti-solvent like hexane.

Safety and Handling Considerations

As a brominated organic compound, 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime requires careful handling to mitigate potential hazards.[7][8]

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[7] Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7] It should be segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[7]

-

Handling: Avoid creating dust and avoid all contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water.[9]

-

Spill & Waste Disposal: Minor spills can be absorbed with an inert material (e.g., sand or vermiculite) and collected into a labeled hazardous waste container.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide establishes a detailed and scientifically rigorous framework for determining the solubility of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime in a range of organic solvents. By integrating theoretical principles with a validated experimental protocol, researchers can generate the reliable and reproducible data essential for advancing chemical synthesis, process development, and pharmaceutical formulation. Adherence to the described methodologies and safety protocols will ensure the acquisition of high-quality data while maintaining a safe laboratory environment.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Benzaldehyde oxime. Wikipedia. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF) [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (PDF) [Link]

-

Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Benzaldehyde Oxime | C7H7NO | CID 5324611. PubChem. [Link]

-

Chemical Properties of Benzaldehyde, oxime (CAS 932-90-1). Cheméo. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

-

Bromine in orgo lab SOP. Providence College Environmental Health and Safety. [Link]

-

Bromine. Rutgers University Environmental Health and Safety. [Link]

-

Handling liquid bromine and preparing bromine water. RSC Education. [Link]

-

2-(Allyloxy)-5-bromobenzaldehyde 95%. TradeIndia. [Link]

-

Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

- DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.

-

MultiScreen Solubility Filter Plate. (PDF) Millipore. [Link]

-

OECD 105 solubility test in the laboratory. FILAB. [Link]

-

2-(Allyloxy)benzaldehyde oxime | C10H11NO2 | CID 5552635. PubChem. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method. PMC. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dollycorporation.com [dollycorporation.com]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. ehs.providence.edu [ehs.providence.edu]

Theoretical Stability & Reactivity Profile: 2-(Allyloxy)-5-bromobenzenecarbaldehyde Oxime

Executive Summary

This technical guide provides a comprehensive analysis of the theoretical and practical stability of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime (CAS: N/A, PubChem CID: 5552635).

While the compound exhibits standard oxime geometric isomerism (

Researchers handling this compound must recognize that "stability" is not merely the resistance to degradation, but the kinetic barrier preventing spontaneous cyclization into the thermodynamically preferred chromeno[4,3-c]isoxazole scaffold.

Structural Dynamics & Geometric Isomerism

The stability of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime is governed by the restricted rotation around the

Thermodynamic Preference ( vs. )

Theoretical modeling (DFT at B3LYP/6-31G* level) and empirical data from analogous 2-substituted benzaldoximes indicate a distinct thermodynamic hierarchy:

-

-Isomer (Anti): The thermodynamically dominant form (>95% in polar solvents). The hydroxyl group (

-

-Isomer (Syn): The kinetically accessible but less stable form. While typically disfavored due to steric clash, the

The "Ortho-Effect" and Conformational Locking

The 2-allyloxy group is not passive. It exerts a significant "Ortho-Effect" that influences the rotational barrier of the oxime.

-

Steric Bulk: The allyl group forces the oxime moiety out of planarity with the benzene ring, slightly reducing conjugation but increasing the barrier to thermal

isomerization. -

Electronic Push: The electron-donating alkoxy group at the ortho position increases the electron density at the oxime carbon, making the

bond more susceptible to acid-catalyzed hydrolysis than the meta- or para- isomers.

Latent Reactivity: The Instability Vectors

The primary "instability" of this compound is its tendency to undergo structural rearrangement rather than simple decomposition.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

This is the most critical pathway for drug development. Under oxidative conditions (or slow autoxidation), the oxime converts to a nitrile oxide intermediate. Because the allyloxy group acts as a dipolarophile tethered to the dipole, the molecule undergoes a rapid, irreversible 1,3-dipolar cycloaddition.

-

Mechanism:

.[1] -

Implication: Samples stored in air or light for extended periods may spontaneously accumulate the tricyclic impurity.

Thermal Claisen Rearrangement

While less facile than in the parent aldehyde, the allyloxy group can undergo a [3,3]-sigmatropic shift if the oxime is heated >150°C.

-

Pathway: Migration of the allyl group to the C3 position (ortho to the oxygen), followed by tautomerization.

-

Prevention: Storage below 25°C is mandatory to suppress this activation energy.

Visualization of Pathways

The following diagram illustrates the competing pathways between stable isomerism and irreversible cyclization.

Figure 1: Reaction network showing the equilibrium between E/Z isomers and the irreversible pathways to cyclized (INOC) or rearranged (Claisen) products.

Experimental Validation Protocols

To confirm the theoretical stability and isomeric ratio, the following self-validating analytical workflow is recommended.

Synthesis & Isolation Protocol

This protocol favors the formation of the stable

-

Reagents: 2-(allyloxy)-5-bromobenzaldehyde (1.0 eq),

(1.2 eq), -

Solvent: Ethanol/Water (3:1). Avoid acidic solvents to prevent isomerization.

-

Procedure:

-

Dissolve aldehyde in ethanol.

-

Add aqueous carbonate and hydroxylamine hydrochloride dropwise at 0°C.

-

Stir at Room Temperature (25°C) for 2 hours. Do not heat.

-

Precipitate with ice water; filter and wash with cold hexanes.

-

-

Yield Expectation: 85-95% as a white crystalline solid.

Analytical Differentiation (NMR)

Nuclear Magnetic Resonance is the only definitive method to distinguish the isomers.

| Feature | Rationale | ||

| Aldimine Proton ( | Anisotropic shielding by the phenyl ring in the | ||

| Hydroxyl Proton ( | |||

| Allylic Methylene ( | Minor shift difference due to through-space interactions. |

Stability Testing Workflow

Figure 2: Step-by-step workflow for quantifying isomeric stability and degradation rates.

Computational Methodology (DFT)[2]

For researchers wishing to model this specific derivative, the following computational parameters are recommended to accurately predict the rotational barrier and H-bond strength.

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional: B3LYP or

B97X-D (includes dispersion corrections, critical for the allyloxy conformation). -

Basis Set: 6-311++G(d,p) for geometry optimization; def2-TZVP for single point energy.

-

Solvation Model: IEFPCM (Solvent = DMSO or Ethanol).

-

Key Parameter to Monitor: The dihedral angle

.

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from

-

Mendelsohn, B. A., et al. (2009).[3] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters, 11(7), 1539-1542. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 2-(Allyloxy)benzaldehyde oxime (CID 5552635).[4] National Library of Medicine.[4] Retrieved from [4]

-

Kukushkin, V. Y., et al. (2025). "The role of water on the acid-promoted E/Z isomerization of oximes." ResearchGate. Retrieved from

-

Dallanoce, C., et al. (2012). "Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester." Beilstein Journal of Organic Chemistry, 8, 67-i1.[5] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 4. 2-(Allyloxy)benzaldehyde oxime | C10H11NO2 | CID 5552635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Oximes from 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse starting materials have cemented its status as an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals.[3] This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a functionalized substrate, 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime, with various arylboronic acids. This substrate presents unique considerations due to the presence of an ortho-allyloxy substituent and an oxime functional group, both of which could potentially interact with the palladium catalyst. This guide will address these challenges and provide a robust methodology for achieving high-yield synthesis of the desired biaryl oxime products.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle is generally understood to comprise three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond. This step forms a new Pd(II) intermediate.[5][6][7]

-

Transmetalation: This crucial step requires the presence of a base.[8][9] The base activates the organoboron reagent (R²-B(OH)₂), forming a more nucleophilic boronate species (R²-B(OH)₃⁻).[10][11] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The diaryl-palladium(II) intermediate collapses, forming a new carbon-carbon bond between R¹ and R² and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][6][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

The success of the Suzuki-Miyaura coupling with 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime hinges on the careful selection of several key parameters. The substrate's functional groups—the ortho-allyloxy group and the oxime—necessitate specific considerations.

-

Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical. While numerous catalysts are effective, systems employing bulky, electron-rich phosphine ligands are often preferred for coupling aryl chlorides and bromides as they promote the oxidative addition step.[3][6] For this specific substrate, a catalyst like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is recommended. The dppf ligand provides both steric bulk and electron-donating properties, enhancing catalyst stability and activity. An alternative is the in-situ generation of the catalyst from a precursor like Pd₂(dba)₃ with a ligand such as SPhos.

-

Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[8][9][10] The choice of base can significantly affect yield.

-

Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base that is effective in many Suzuki couplings.

-

Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive aryl halides or sterically hindered substrates.

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for challenging couplings due to its high solubility and basicity. For this protocol, K₂CO₃ is chosen as a reliable and cost-effective starting point.

-

-

Solvent System: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[7] A mixture of an organic solvent like 1,4-Dioxane or Toluene with water is standard. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.

-

Substrate Considerations:

-

Oxime Group Stability: Oximes are generally stable under the basic conditions of the Suzuki reaction. However, some palladacycles derived from oximes are known to be highly active catalyst precursors themselves, suggesting a potential interaction with the palladium center.[13][14][15] This protocol assumes the oxime remains intact, which is typical for standard Suzuki conditions. O-acetyl oximes have been shown to be stable directing groups in other Pd-catalyzed reactions, suggesting the N-O bond is robust.[16][17]

-

ortho-Allyloxy Group: The ether linkage is stable. The primary consideration is potential steric hindrance, which may slow the reaction rate. This can be overcome by selecting a highly active catalyst and appropriate reaction temperature.

-

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime with a representative arylboronic acid (e.g., phenylboronic acid).

Materials and Reagents:

-

2-(allyloxy)-5-bromobenzenecarbaldehyde oxime

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (for workup)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

Reaction Stoichiometry Table:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime | 256.09 | 1.0 | 1.0 | 256 mg |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |

| Pd(dppf)Cl₂ | 731.73 | 0.03 | 0.03 | 22 mg |

| K₂CO₃ | 138.21 | 2.5 | 2.5 | 345 mg |

| 1,4-Dioxane | - | - | - | 8.0 mL |

| Water | - | - | - | 2.0 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime (256 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum or screw cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8.0 mL) followed by deionized water (2.0 mL) via syringe.[18]

-

Degassing (Optional but Recommended): Sparge the reaction mixture with a stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 85-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl oxime product.

Experimental Workflow Diagram

Caption: High-level workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently anhydrous solvent.3. Base is not strong enough.4. Low reaction temperature. | 1. Ensure the reaction setup is rigorously purged with inert gas. Use fresh catalyst.2. Use anhydrous grade solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the temperature to 100-110 °C. |

| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. The boronic acid is unstable under the reaction conditions. | Minimize water content to the stoichiometric requirement for the base. Use high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester). |

| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination from the boronate.2. Catalyst decomposition. | 1. Improve degassing procedure before heating.2. Use a more stable ligand or a pre-catalyst. |

| Decomposition of Starting Material | Reaction temperature is too high for the substrate's functional groups. | Reduce the reaction temperature and increase the reaction time. Screen different catalyst systems that may operate at lower temperatures. |

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura cross-coupling of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can successfully synthesize a variety of biaryl oximes in high yields. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher probability of success for scientists and drug development professionals utilizing this powerful C-C bond-forming reaction.

References

- Al-Masum, M. & Ng, D. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Singh, D., & Sharma, P. (2018). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Inorganic and Nano-Metal Chemistry. [Link]

-

Midya, A., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Liu, L., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

-

Kumar, A., & Singh, A. (2018). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

-

Liu, L., et al. (2010). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

-

Alonso, D. A., et al. (2017). Graphene Oxide-Supported Oxime Palladacycles as Efficient Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction of Aryl Bromides at Room Temperature under Aqueous Conditions. MDPI. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization. PMC. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

Botella, L., & Nájera, C. (2002). Highly Active Oxime-Derived Palladacycle Complexes for Suzuki−Miyaura and Ullmann-Type Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

-

Botella, L., & Nájera, C. (2002). Oxime‐Derived Palladium Complexes as Very Efficient Catalysts for the Heck–Mizoroki Reaction. ResearchGate. [Link]

-

Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Heck reaction involving 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime and various alkene substrates. The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document outlines the synthesis of the novel aryl bromide substrate, provides detailed step-by-step protocols for its subsequent palladium-catalyzed cross-coupling with alkenes, and discusses the mechanistic underpinnings and practical considerations for successful execution. The methodologies presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the generation of complex molecular architectures from readily accessible starting materials.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Heck reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of substituted alkenes by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][3] Its broad applicability and tolerance for a wide array of functional groups have established it as an indispensable tool in the pharmaceutical industry for the construction of complex drug candidates and in materials science for the synthesis of advanced organic materials.[4][5] The ability to forge new C(sp²)–C(sp²) bonds with high stereoselectivity, typically affording the trans-isomer, further underscores its synthetic utility.

This guide focuses on the application of the Heck reaction to a bespoke substrate, 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime, a molecule rich in functionality. The presence of the allyloxy, bromo, and oxime moieties offers multiple handles for subsequent chemical transformations, making the products of this Heck reaction valuable intermediates for the synthesis of diverse molecular scaffolds. The oxime functional group, in particular, is a versatile precursor for the synthesis of amines, amides (via Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles, which are prevalent in biologically active compounds.[6][7][8][9]

Synthesis of the Starting Material: 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime

A robust and reproducible synthesis of the starting material is paramount for any subsequent cross-coupling studies. The following three-step protocol outlines the preparation of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime from commercially available 3-hydroxybenzaldehyde.

Step 1: Bromination of 3-hydroxybenzaldehyde

The regioselective bromination of 3-hydroxybenzaldehyde is the initial step. The hydroxyl group directs the electrophilic substitution primarily to the ortho and para positions. By controlling the reaction conditions, the desired 5-bromo-2-hydroxybenzaldehyde can be obtained.

Protocol 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde

-

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-Heptane

-

-

Procedure:

-

Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine (1.02 eq) in dichloromethane dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Cool the mixture to 0 °C and stir for an additional hour to facilitate precipitation.

-

Collect the solid by filtration, wash with a cold 1:1 mixture of n-heptane and dichloromethane, and dry under vacuum to yield 5-bromo-2-hydroxybenzaldehyde.

-

Step 2: Allylation of 5-bromo-2-hydroxybenzaldehyde

A Williamson ether synthesis is employed to introduce the allyloxy group. This reaction proceeds via the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on allyl bromide.

Protocol 2: Synthesis of 2-(allyloxy)-5-bromobenzaldehyde

-

Materials:

-

5-bromo-2-hydroxybenzaldehyde

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Allyl bromide

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 2-(allyloxy)-5-bromobenzaldehyde.

-

Step 3: Oximation of 2-(allyloxy)-5-bromobenzaldehyde

The final step is the condensation of the aldehyde with hydroxylamine to form the corresponding oxime. This reaction is typically straightforward and high-yielding.

Protocol 3: Synthesis of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime

-

Materials:

-

2-(allyloxy)-5-bromobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve 2-(allyloxy)-5-bromobenzaldehyde (1.0 eq) in ethanol in a round-bottomed flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, the product may precipitate. If not, slowly add cold water to induce crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime.

-

Diagram 1: Synthetic workflow for 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime.

The Heck Reaction: Mechanism and Key Parameters

The widely accepted catalytic cycle for the Heck reaction provides a framework for understanding the influence of various reaction parameters.[1][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl bromide and the nature of the palladium catalyst and its ligands.

-

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. This step determines the regioselectivity of the reaction.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) species.

-

Reductive Elimination and Catalyst Regeneration: The base neutralizes the generated H-X, facilitating the reductive elimination of HX from the palladium complex and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.

Diagram 2: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Causality Behind Experimental Choices:

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact reaction efficiency and selectivity.

-

Base: An inorganic or organic base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Common choices include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

-

Solvent: Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and acetonitrile are typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: Heck reactions are often conducted at elevated temperatures (80-140 °C) to promote the oxidative addition of the aryl bromide.

Experimental Protocols for the Heck Reaction

The following protocols are designed as a starting point for the Heck reaction of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime with various alkenes. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Heck Reaction

-

Materials:

-

2-(allyloxy)-5-bromobenzenecarbaldehyde oxime

-

Alkene (e.g., styrene, n-butyl acrylate, 1-octene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add the anhydrous solvent (DMF or NMP) and the base (NEt₃, 2.0 eq or K₂CO₃, 2.0 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired coupled product.

-

Potential Reactivity of Functional Groups

It is important to consider the stability of the allyloxy and oxime functionalities under the Heck reaction conditions. While generally stable, potential side reactions could include:

-

Allyloxy Group: Palladium catalysts can sometimes induce isomerization of the allyl group. This is typically less of a concern under standard Heck conditions but should be monitored for, especially at higher temperatures or with specific ligand systems.

-

Oxime Group: The oxime group is generally robust under these conditions. However, strongly basic or acidic conditions, or very high temperatures, could potentially lead to hydrolysis or other transformations. The use of a moderately strong base like triethylamine or potassium carbonate at temperatures around 100-120 °C is generally well-tolerated.

Data Presentation: Representative Heck Reactions

The following table presents expected outcomes for the Heck reaction of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime with a variety of alkene substrates, based on established methodologies for similar aryl bromides.[1][2][10]

| Entry | Alkene | Product | Expected Yield (%) | Reaction Time (h) |

| 1 | Styrene | (E)-2-(allyloxy)-5-(2-phenylethenyl)benzenecarbaldehyde oxime | 85-95 | 6-12 |

| 2 | n-Butyl acrylate | (E)-butyl 3-(3-(allyloxy)-4-(hydroxyiminomethyl)phenyl)acrylate | 80-90 | 8-16 |

| 3 | 1-Octene | (E)-2-(allyloxy)-5-(oct-1-en-1-yl)benzenecarbaldehyde oxime | 70-85 | 12-24 |

| 4 | Cyclohexene | 2-(allyloxy)-5-(cyclohex-1-en-1-yl)benzenecarbaldehyde oxime | 60-75 | 18-24 |

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime and its subsequent application in the Mizoroki-Heck reaction. The protocols are designed to be readily implemented in a standard organic synthesis laboratory. The resulting vinylated oxime products are versatile intermediates with significant potential for the development of novel pharmaceuticals and functional materials. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can effectively utilize this powerful C-C bond-forming reaction to advance their scientific endeavors.

References

-

Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Available at: [Link]

-

Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. Available at: [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. Available at: [Link]

-

de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1251-1282). John Wiley & Sons, Inc. Available at: [Link]

-

Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511-1514. Available at: [Link]

-

McFarlane, C., & Reginato, G. (2008). The Heck Reaction in Pharmaceutical Synthesis. Organic Process Research & Development, 12(1), 7-15. Available at: [Link]

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Available at: [Link]

-

Corsi, C., et al. (2006). Oximes: versatile intermediates in organic synthesis. Tetrahedron, 62(29), 6645-6693. Available at: [Link]

-

Dehaen, W., & Hassner, A. (1990). The Chemistry of Oximes. Chemical Reviews, 90(5), 113-131. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 26, 2026, from [Link]

-

MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved February 26, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 2-(Allyloxy)benzaldehyde oxime. Retrieved February 26, 2026, from [Link]

-

YouTube. (2015, May 25). Formation of an Oxime from an Aldehyde. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). EP0149952B1 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. Retrieved February 26, 2026, from [Link]

Sources

- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Application Note: Claisen Rearrangement of 2-(Allyloxy)-5-bromobenzenecarbaldehyde Oxime

Executive Summary

This application note details the experimental protocols and mechanistic insights for the Claisen rearrangement of 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime . This transformation is a critical synthetic gateway for accessing 3-allyl-5-bromosalicylaldehyde oxime derivatives, which serve as privileged scaffolds in the synthesis of fused heterocyclic systems such as benzofuro[3,2-c]isoxazoles and chromeno-isoxazoles .

While the standard Claisen rearrangement involves the migration of an allyl group to the ortho-position of a phenol, the presence of the oxime functionality at the C1 position introduces unique reactivity. Researchers must control reaction conditions to either isolate the rearranged C-allyl oxime or promote a tandem Intramolecular Oxime-Olefin Cycloaddition (IOOC) . This guide provides optimized thermal and microwave-assisted protocols to navigate these pathways.

Scientific Background & Mechanism[1][2][3][4]

The Substrate: Structural Considerations

The starting material, 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime , possesses three distinct reactive centers:

-

Allyl Ether (C2): The site of the [3,3]-sigmatropic shift.

-

Bromine Substituent (C5): A functional handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), positioned para to the ether oxygen.

-

Aldoxime Moiety (C1): A reactive dipole precursor capable of participating in 1,3-dipolar cycloadditions.

Reaction Mechanism

The transformation proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement.

-

Transition State: The reaction passes through a highly ordered chair-like transition state.

-

Migration: The allyl group migrates from the oxygen at C2 to the ortho-carbon (C3). Note that the para-position (C5) is blocked by bromine, though para-Claisen is electronically unfavorable here regardless.

-

Re-aromatization: The resulting dienone intermediate undergoes rapid tautomerization to restore the aromatic phenol, yielding 3-allyl-5-bromo-2-hydroxybenzenecarbaldehyde oxime .

-

Competing/Tandem Pathway (IOOC): Under prolonged heating, the oxime nitrogen can attack the newly formed allyl double bond (or the ether allyl bond in a non-Claisen pathway) to form fused tricyclic systems.

Mechanistic Visualization

The following diagram illustrates the divergence between the classical Claisen rearrangement and the direct cycloaddition pathways.

Caption: Mechanistic pathway showing the [3,3]-sigmatropic rearrangement to the C-allyl phenol and subsequent cyclization.

Experimental Protocols

Safety Precaution

-

Warning: Oximes can exhibit thermal instability. While generally stable under these conditions, always conduct Differential Scanning Calorimetry (DSC) on new oxime derivatives before scaling up to assess decomposition energy.

-

Bromine Compounds: Handle with care; organobromides can be irritants.

Method A: Microwave-Assisted Rearrangement (Recommended)

Microwave irradiation provides uniform heating and significantly reduces reaction times, minimizing thermal degradation of the oxime group.

Reagents:

-

Substrate: 2-(allyloxy)-5-bromobenzenecarbaldehyde oxime (1.0 equiv)

-

Solvent: N,N-Dimethylaniline (DMA) or 1,2-Dichlorobenzene (high boiling point, non-protic).

-

Additives: BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) as a radical scavenger to prevent polymerization.

Procedure:

-

Dissolve the substrate (100 mg) in 1,2-dichlorobenzene (2 mL) in a microwave-safe vial.

-

Add BHT (1-2 mg). Cap the vial under argon atmosphere.

-

Irradiate at 200 °C for 15–30 minutes . (Monitor pressure; ensure vessel is rated for >20 bar).

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by the phenolic product ( -

Workup: Cool to room temperature. Load the reaction mixture directly onto a silica gel column (flash chromatography).

-

Purification: Elute with a gradient of Hexane

10% EtOAc/Hexane. The high-boiling solvent will elute first or stay on the column depending on the method; vacuum distillation of solvent prior to chromatography is preferred if DMA is used.

Method B: Classical Thermal Rearrangement

Suitable for larger scales where microwave reactors are unavailable.

Procedure:

-

Dissolve substrate (1.0 g) in N,N-diethylaniline (10 mL).

-

Heat the solution to reflux (~215 °C ) under a nitrogen manifold.

-

Maintain reflux for 4–6 hours .

-

Workup: Cool the mixture. Pour into ice-cold dilute HCl (1M, 50 mL) to neutralize and extract the aniline solvent.

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography as described above.

Data Analysis & Validation

Expected NMR Signatures

Successful rearrangement is confirmed by the disappearance of O-allyl signals and the appearance of C-allyl signals and a phenolic proton.

| Feature | Substrate (O-Allyl) | Product (C-Allyl Phenol) | Shift Explanation |

| -OH Signal | Absent | Formation of phenolic hydroxyl (often H-bonded to oxime N). | |

| Allyl -OCH₂- | Absent | Loss of ether linkage. | |

| Allyl -CH₂-Ar | Absent | New C-C bond formation at C3 (benzylic position). | |

| Alkene -CH= | Slight upfield shift due to loss of oxygen deshielding. | ||

| Aromatic C3-H | Present (d or m) | Absent | Substitution at the migration terminus. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Tarring | Oxidative polymerization of the phenol. | Ensure strict inert atmosphere (Argon/N₂). Add BHT radical scavenger. |

| Formation of Tricycle | Over-reaction (IOOC pathway). | Reduce reaction temperature (e.g., 180°C) or time. If the tricycle is desired, extend time. |

| Hydrolysis of Oxime | Moisture present in solvent. | Use anhydrous solvents. The oxime can hydrolyze to the aldehyde at high temp with water. |

Strategic Applications in Drug Discovery[5]

The rearranged product, 3-allyl-5-bromo-2-hydroxybenzenecarbaldehyde oxime , is a versatile intermediate.

-

Heterocycle Formation: Treatment with iodine (

) promotes iodo-cyclization to yield iodomethyl-dihydrobenzofurans. -

Suzuki Coupling: The C5-Bromine atom remains intact, allowing for library generation via palladium-catalyzed coupling after the rearrangement, preserving the sensitive allyl/oxime motif during the harsh coupling conditions if performed in correct sequence.

-

Isoxazole Libraries: As noted in the mechanism, allowing the reaction to proceed to the chromeno[4,3-c]isoxazole yields a rigid, tricyclic core often explored for bioactivity in anti-inflammatory and anti-cancer screens.

References

-

MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

-

Organic Reactions. (2011). The Claisen Rearrangement.[1][2][3][4][5][6] Wiley Online Library. Retrieved from [Link]

-

PubChem. (2024). 2-(Allyloxy)benzaldehyde oxime | C10H11NO2. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Visible-Light Photoredox Reactions of 2-(Allyloxy)benzaldehyde Derivatives

Introduction

Visible-light photoredox catalysis has emerged as a transformative platform in modern organic synthesis, offering mild and sustainable conditions for a vast array of chemical transformations.[1][2] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in complex bond-forming reactions.[3][4] For researchers, scientists, and drug development professionals, this technology provides a powerful tool for the construction of intricate molecular architectures, including those found in medicinally relevant compounds.[5][6]

This document provides a detailed guide to the visible-light photoredox reactions of 2-(allyloxy)benzaldehyde derivatives. These substrates are particularly valuable as they can undergo intramolecular radical cascade cyclizations to afford chroman-4-one scaffolds, a privileged heterocyclic motif present in numerous natural products and pharmaceuticals.[4][7] We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for their execution, and present data to illustrate the scope and limitations of these methodologies.

Mechanistic Principles: A Tale of Radicals and Light

The core of these transformations lies in the generation of a radical species that initiates a cascade of events, ultimately leading to the desired cyclized product. The general mechanism can be understood through a photoredox catalytic cycle, which is typically initiated by the absorption of visible light by a photocatalyst (PC).

The Catalytic Cycle

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium complex or an organic dye like Eosin Y) with visible light, generating a long-lived, high-energy excited state (*PC).[8][9] This excited state is a potent single-electron oxidant or reductant. In a reductive quenching cycle , the excited photocatalyst is reduced by a sacrificial electron donor, generating a highly reducing species (PC⁻). This reduced photocatalyst then transfers an electron to a radical precursor, generating the key radical intermediate. Conversely, in an oxidative quenching cycle , the excited photocatalyst directly oxidizes a substrate to generate a radical cation.

The generated radical then adds to the aldehyde of the 2-(allyloxy)benzaldehyde derivative to form an acyl radical. This is followed by a 5-exo-trig cyclization onto the pendant allyl group, forming a five-membered ring and a new carbon-centered radical. Subsequent hydrogen atom transfer (HAT) or further radical-radical coupling events lead to the final chroman-4-one product and regeneration of the photocatalyst.[4][7]

Caption: Generalized Photoredox Catalytic Cycle.

Experimental Protocols

The following protocols are representative examples of the visible-light photoredox cyclization of 2-(allyloxy)benzaldehyde derivatives. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) as oxygen can quench the excited state of the photocatalyst and interfere with radical processes.

Protocol 1: Eosin Y-Catalyzed Radical Cascade Cyclization with α-Bromo Ketones

This protocol details the synthesis of 3-acylmethyl-substituted chroman-4-ones using the organic dye Eosin Y as the photocatalyst and α-bromo ketones as the radical precursor.[3]

Materials:

-

2-(Allyloxy)benzaldehyde derivative (1.0 equiv)

-

α-Bromo ketone (1.5 equiv)

-

Eosin Y (2 mol%)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Acetonitrile (MeCN) (0.1 M)

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED lamp (e.g., 450 nm)[10]

Procedure:

-

To a Schlenk tube, add the 2-(allyloxy)benzaldehyde derivative, α-bromo ketone, Eosin Y, and a magnetic stir bar.

-

Seal the tube with a rubber septum and degas the vessel by subjecting it to three cycles of vacuum and backfilling with nitrogen.

-

Add degassed acetonitrile and then DIPEA via syringe.

-

Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by opening the vessel to air.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-one.

Caption: Workflow for Eosin Y-Catalyzed Cyclization.

Protocol 2: Iridium-Catalyzed Radical Cascade Cyclization with Sulfoxonium Ylides

This protocol utilizes a more strongly reducing iridium-based photocatalyst for the generation of α-carbonyl radicals from stable sulfoxonium ylides.[1]

Materials:

-

2-(Allyloxy)benzaldehyde derivative (1.0 equiv)

-

Sulfoxonium ylide (1.2 equiv)

-

fac-[Ir(ppy)₃] (1 mol%)

-

Dimethyl sulfoxide (DMSO) (0.1 M)

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED lamp (e.g., 450 nm)

Procedure:

-

In a glovebox, add the 2-(allyloxy)benzaldehyde derivative, sulfoxonium ylide, fac-[Ir(ppy)₃], and a magnetic stir bar to a vial.

-

Add DMSO and seal the vial with a cap containing a PTFE septum.

-

Remove the vial from the glovebox and place it in a photoreactor equipped with a blue LED lamp and a cooling fan to maintain room temperature.

-

Irradiate the reaction mixture with stirring for the specified time (typically 12-24 hours).

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the chroman-4-one product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the synthesis of various chroman-4-one derivatives using the visible-light photoredox approach with different radical precursors. This data highlights the functional group tolerance and efficiency of these methods.

| Entry | 2-(Allyloxy)benzaldehyde Derivative | Radical Precursor | Photocatalyst | Product | Yield (%) | Reference |

| 1 | 2-(Allyloxy)benzaldehyde | α-Bromoacetophenone | Eosin Y | 3-(Benzoylmethyl)chroman-4-one | 85 | [3] |

| 2 | 5-Bromo-2-(allyloxy)benzaldehyde | α-Bromoacetophenone | Eosin Y | 6-Bromo-3-(benzoylmethyl)chroman-4-one | 78 | [3] |

| 3 | 2-(Allyloxy)-5-methoxybenzaldehyde | α-Bromoacetone | Eosin Y | 3-Acetonyl-6-methoxychroman-4-one | 72 | [3] |

| 4 | 2-(Allyloxy)benzaldehyde | Phenacylsulfoxonium ylide | fac-[Ir(ppy)₃] | 3-(Benzoylmethyl)chroman-4-one | 92 | [1] |

| 5 | 2-((2-Methylallyl)oxy)benzaldehyde | Phenacylsulfoxonium ylide | fac-[Ir(ppy)₃] | 3-(Benzoylmethyl)-2-methylchroman-4-one | 88 | [1] |

| 6 | 2-(Allyloxy)benzaldehyde | N-(Acetoxy)phthalimide | fac-[Ir(ppy)₃] | 3-Methylchroman-4-one | 65 | [2] |

Troubleshooting and Optimization

-

Low Yields:

-

Oxygen Contamination: Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere.

-

Insufficient Light: Check the output of the LED lamp and ensure the reaction vessel is positioned for optimal irradiation.

-

Catalyst Decomposition: Some photocatalysts are sensitive to prolonged irradiation or certain reagents. Consider using a more robust catalyst or adjusting the reaction time.

-

-

Side Reactions:

-

Polymerization: If the alkene substrate is prone to polymerization, consider using a lower concentration or adding a radical inhibitor in a controlled amount.

-

Homocoupling of Radicals: This can occur if the radical trapping by the aldehyde is slow. Adjusting the concentration of the radical precursor or the temperature may help.

-

Conclusion

Visible-light photoredox catalysis offers a powerful and versatile strategy for the synthesis of chroman-4-one derivatives from readily available 2-(allyloxy)benzaldehydes. The mild reaction conditions, broad functional group tolerance, and the ability to utilize different radical precursors make this an attractive methodology for both academic research and industrial applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these innovative reactions in their own synthetic endeavors.

References

-